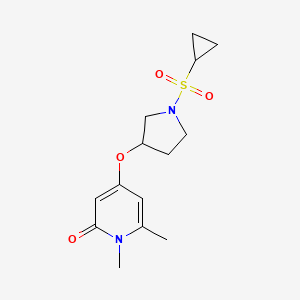

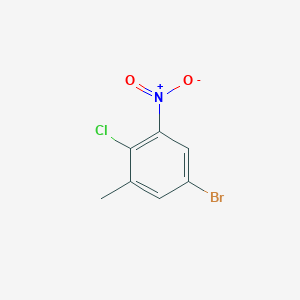

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a chemically complex molecule that appears to be related to the family of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound likely possesses a pyrrolidine core, substituted with various functional groups that could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of polysubstituted pyrrolidines can be achieved through various methods. One such method involves the gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones, which can efficiently produce polysubstituted pyrrolin-4-ones . This method allows for the introduction of different nucleophiles, such as water, alcohols, or indoles, to create a diverse array of derivatives. Additionally, oxidative radical cyclization under reducing conditions has been used to synthesize pyrrolidine derivatives, where reductive desulfonylation plays a key role in the formation of the final product . These methods highlight the synthetic versatility of pyrrolidine derivatives and may be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting their geometry and electronic properties. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines containing different sulfonyl groups has been reported, which involves 1,3-dipolar cycloaddition reactions . Additionally, the crystal structure and density functional theory (DFT) studies of pyrrolidines linked to 1,2,3-triazoles have been performed to determine their stereochemistry and optimize their geometry . These studies are crucial for understanding the molecular structure of pyrrolidine derivatives, which could be extrapolated to analyze the structure of "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one".

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including oxidative radical cyclization and reductive desulfonylation . The reactivity of these compounds can be influenced by the presence of different substituents, as seen in the synthesis of pyrrolidines linked to 1,2,3-triazoles, where global reactivity parameters were estimated from frontier molecular orbitals . These reactions are important for the functionalization of the pyrrolidine core and could be relevant to the chemical reactions that "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, involved assessing parameters such as atom economy and E-factor, which are indicative of the efficiency and environmental impact of the synthesis process . Similarly, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine involved the use of oxone for oxidation, highlighting the importance of safe and effective synthesis methods for these compounds . These studies provide insight into the synthesis and properties of pyrrolidine derivatives, which could be applied to understand the physical and chemical properties of the compound of interest.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on derivatives of the compound, specifically focusing on sulfonyl pyrrolidin-2-ones, has demonstrated significant antimicrobial activity. A study by Zareef, Iqbal, and Arfan (2008) developed novel cyclization methods for synthesizing these compounds, which were found to exhibit antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds were determined to be between 0.09 and 1.0 mg, indicating their potential as antibacterial and antifungal agents (Zareef, Iqbal, & Arfan, 2008).

Chemical Synthesis and Modification

Studies have also explored the synthesis and chemical modification of related compounds for various applications. For instance, Markitanov et al. (2016) reported on the synthesis of 4-(trifluoromethyl)pyrrolidines containing different substituents such as sulfonyl and sulfamide groups. These compounds were synthesized via 1,3-dipolar cycloaddition reactions, showcasing the versatility in modifying the core structure for potential applications in medicinal chemistry and material science (Markitanov et al., 2016).

Photoluminescence and Material Science

In the field of materials science, derivatives of the compound have been used to develop photoluminescent materials. Ertl et al. (2015) synthesized a series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands. These complexes exhibited green or blue emission, which could be tuned by modifying the position of the methylsulfonyl group. The high photoluminescence quantum yields in de-aerated solutions (53 to 77%) indicate their potential use in light-emitting electrochemical cells (LECs) (Ertl et al., 2015).

Catalysis

Research into the catalytic properties of these compounds has shown promising results. Wdowik and Chemler (2017) developed a method for the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed alkene aminooxygenation. This transformation demonstrates the potential of these compounds in catalysis, highlighting their versatility and efficiency in chemical reactions (Wdowik & Chemler, 2017).

Propriétés

IUPAC Name |

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-7-12(8-14(17)15(10)2)20-11-5-6-16(9-11)21(18,19)13-3-4-13/h7-8,11,13H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNXEEXSLCCJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2523178.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2523180.png)

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2523190.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)